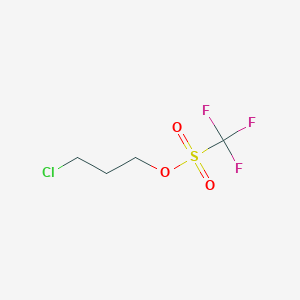

1-Chloro-3-(trifluorométhylsulfonyloxy)propane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloropropyl trifluoromethanesulfonate: is a versatile chemical compound with the molecular formula C4H6ClF3O3S and a molecular weight of 226.6 g/mol . It is known for its high reactivity and is used as a building block in various chemical syntheses. This compound is particularly valued for its ability to introduce trifluoromethyl groups into organic molecules, which can significantly alter the physical and chemical properties of the resulting compounds.

Applications De Recherche Scientifique

3-Chloropropyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for introducing trifluoromethyl groups into organic molecules, which can enhance the stability, lipophilicity, and bioavailability of pharmaceuticals.

Biology: It is used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: It is employed in the development of new drugs, particularly those targeting diseases where trifluoromethyl groups can improve drug efficacy.

Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals

Mécanisme D'action

Target of Action

1-Chlor-3-(trifluormethylsulfonyloxy)propan, also known as 3-chloropropyl trifluoromethanesulfonate, is a versatile chemical compound used in various scientific research fields. Its primary targets are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of 1-Chlor-3-(trifluormethylsulfonyloxy)propan involves the trifluoromethylation of carbon-centered radical intermediates . This process is crucial in the synthesis of various compounds, particularly in the field of medicinal chemistry.

Biochemical Pathways

The biochemical pathways affected by 1-Chlor-3-(trifluormethylsulfonyloxy)propan are primarily those involving the trifluoromethylation of carbon-centered radical intermediates . The downstream effects of this interaction include the synthesis of various compounds with potential applications in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

60, and it has a predicted density of 1312±006 g/cm3 . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of 1-Chlor-3-(trifluormethylsulfonyloxy)propan is the formation of trifluoromethylated compounds . These compounds have a wide range of applications, from organic synthesis to medicinal chemistry.

Action Environment

The action, efficacy, and stability of 1-Chlor-3-(trifluormethylsulfonyloxy)propan can be influenced by various environmental factors. For instance, it is known that this compound is extremely reactive in S N 2 reactions, and thus must be stored in conditions free of nucleophiles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropropyl trifluoromethanesulfonate typically involves the reaction of 3-chloropropanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

3-chloropropanol+trifluoromethanesulfonic anhydride→3-Chloropropyl trifluoromethanesulfonate+by-products

Industrial Production Methods: In industrial settings, the production of 3-Chloropropyl trifluoromethanesulfonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is typically catalyzed by a base such as pyridine to neutralize the acidic by-products and drive the reaction to completion .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloropropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic substitution: This is the most common reaction, where the trifluoromethanesulfonate group is replaced by a nucleophile.

Elimination reactions: Under basic conditions, elimination can occur to form alkenes.

Hydrolysis: In the presence of water, hydrolysis can occur, leading to the formation of 3-chloropropanol and trifluoromethanesulfonic acid.

Common Reagents and Conditions:

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products:

Nucleophilic substitution: The major products are the substituted derivatives of 3-chloropropyl trifluoromethanesulfonate.

Elimination reactions: The major products are alkenes.

Hydrolysis: The major products are 3-chloropropanol and trifluoromethanesulfonic acid.

Comparaison Avec Des Composés Similaires

- 3-Chloropropyl methanesulfonate

- 3-Chloropropyl p-toluenesulfonate

- 3-Chloropropyl benzenesulfonate

Comparison:

- Reactivity: 3-Chloropropyl trifluoromethanesulfonate is more reactive than its methanesulfonate and p-toluenesulfonate analogs due to the strong electron-withdrawing effect of the trifluoromethyl group.

- Stability: The trifluoromethyl group imparts greater thermal and chemical stability to the compound compared to its analogs.

- Applications: While all these compounds are used as alkylating agents, 3-Chloropropyl trifluoromethanesulfonate is preferred in applications requiring high reactivity and stability .

Propriétés

IUPAC Name |

3-chloropropyl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSFHFDFHFCBCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)(=O)C(F)(F)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2515260.png)

![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)

![6-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2515272.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)

![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)